p-Tolyl(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

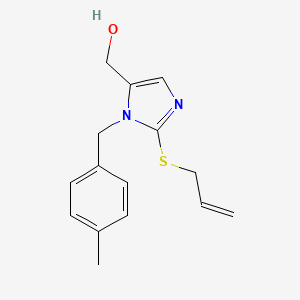

The compound “p-Tolyl(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone” is a complex organic molecule that contains several interesting functional groups and structural features. It includes a p-Tolyl group (a methyl-substituted phenyl group), a 1,2,4-oxadiazole ring (a heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom), a trifluoromethyl group (a carbon atom bonded to three fluorine atoms), and a pyrrolidine ring (a five-membered ring containing four carbon atoms and one nitrogen atom) .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials chosen and the specific reactions used. Pyrrolidine derivatives can be synthesized from a variety of cyclic or acyclic precursors . The oxadiazole ring could potentially be formed through a cyclization reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The pyrrolidine ring is a saturated five-membered ring with one nitrogen atom, which can contribute to the stereochemistry of the molecule . The 1,2,4-oxadiazole ring is a heterocyclic aromatic ring, which could potentially participate in various chemical reactions .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents used. The pyrrolidine ring could potentially be functionalized or opened under certain conditions . The oxadiazole ring might also be reactive under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could potentially increase the compound’s lipophilicity, which could affect its solubility and its ability to cross biological membranes .Aplicaciones Científicas De Investigación

Heterocyclic Analogues and Their Structural Rules

Studies on isomorphous structures, such as those involving methyl- and chloro-substituted small heterocyclic analogues, demonstrate the application of the chlorine-methyl (Cl-Me) exchange rule. These structures, including compounds with extensive disorder, highlight the importance of such molecules in understanding crystallographic behaviors and the challenges in data mining due to isomorphism. The research emphasizes the significance of these compounds in crystallography and molecular structure analysis (Swamy et al., 2013).

Synthesis and Crystal Structure Analysis

The synthesis and characterization of novel compounds, such as those involving pyrazolyl and triazolyl groups, are essential for exploring new materials and understanding their structural properties. For instance, the study on the synthesis and crystal structure of specific methyl- and pyridyl-substituted methanones provides insights into the molecular configurations and the potential for these compounds in materials science and chemical synthesis (Cao et al., 2010).

Optical Properties and Material Applications

Research on the synthesis of imidazopyridine derivatives with significant Stokes' shifts illustrates the potential of heterocyclic compounds in developing luminescent materials. These studies show how chemical structure influences optical properties, offering a pathway to creating low-cost, high-performance luminescent materials (Volpi et al., 2017).

Antimicrobial and Antimycobacterial Activities

The exploration of nicotinic acid hydrazide derivatives reveals the antimicrobial and antimycobacterial potential of certain chemical compounds. Such research contributes to the search for new therapeutic agents, highlighting the relevance of chemical synthesis in addressing health challenges (Sidhaye et al., 2011).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(4-methylphenyl)-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3N3O2/c1-9-2-4-10(5-3-9)13(22)21-7-6-11(8-21)12-19-14(23-20-12)15(16,17)18/h2-5,11H,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIDODABZMDURLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2CCC(C2)C3=NOC(=N3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4'-[(benzylamino)sulfonyl]-N-(4-chlorobenzyl)biphenyl-4-carboxamide](/img/structure/B2765148.png)

![1-(2-methoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2765154.png)

![6-(4-(4-methoxyphenyl)piperazin-1-yl)-N-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2765156.png)

![N-(5-chloro-2-methylphenyl)-2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2765158.png)

![1-((4-fluorobenzyl)oxy)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2765161.png)

![1-(3-chloro-4-methoxyphenyl)-3-[(4-fluorobenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2765162.png)

![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2765164.png)